4-CYCLOHEXANECARBONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Overview
Description
Preparation Methods
The synthesis of 4-CYCLOHEXANECARBONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves a condensation reaction between o-phenylenediamine and maleic anhydride, followed by cyclization and functionalization steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-CYCLOHEXANECARBONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the quinoxaline ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-CYCLOHEXANECARBONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoxaline derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 4-CYCLOHEXANECARBONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help mitigate the complications associated with diabetes . Additionally, its antimicrobial and anticancer activities are attributed to its ability to interfere with the DNA synthesis and cell division processes in pathogens and cancer cells .
Comparison with Similar Compounds
4-CYCLOHEXANECARBONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoxaline core but differs in its substitution pattern and biological activities.
4-(3-Chlorophenyl)-1,2,3,4-Tetrahydroquinoxalin-2-One: This derivative has a chlorophenyl group at the 4-position, which imparts different chemical and biological properties.
1-Alkyl-4-Tosyl-3-Carboxymethyl-1,2,3,4-Tetrahydroquinoxalin-2-Ones:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(cyclohexanecarbonyl)-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJWYFLPLLLQLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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